molecular formula C20H17ClF2N4O2 B11216110 5-(3-Chloro-4-ethoxyphenyl)-7-[2-(difluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

5-(3-Chloro-4-ethoxyphenyl)-7-[2-(difluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11216110
M. Wt: 418.8 g/mol
InChI Key: LBNXFUCQEXCYLU-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-ethoxyphenyl)-7-[2-(difluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with various substituents such as chloro, ethoxy, and difluoromethoxy groups

Preparation Methods

The synthesis of 5-(3-Chloro-4-ethoxyphenyl)-7-[2-(difluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyrimidine ring: This step involves the fusion of the triazole ring with a pyrimidine ring, often through condensation reactions.

    Substitution reactions:

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

5-(3-Chloro-4-ethoxyphenyl)-7-[2-(difluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro, ethoxy, and difluoromethoxy groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(3-Chloro-4-ethoxyphenyl)-7-[2-(difluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-ethoxyphenyl)-7-[2-(difluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways and cellular processes.

    Receptor binding: It may bind to specific receptors, modulating their activity and influencing physiological responses.

    Signal transduction: The compound may interfere with signal transduction pathways, altering cellular communication and function.

Comparison with Similar Compounds

5-(3-Chloro-4-ethoxyphenyl)-7-[2-(difluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

    Fluconazole: A triazole antifungal agent with a similar triazole ring structure but different substituents.

    1,2,4-Triazolo[1,5-a]pyridines: Compounds with a similar fused ring system but different functional groups.

    Tetrazine derivatives: Compounds with a similar nitrogen-rich ring structure but different applications and properties.

Properties

Molecular Formula

C20H17ClF2N4O2

Molecular Weight

418.8 g/mol

IUPAC Name

5-(3-chloro-4-ethoxyphenyl)-7-[2-(difluoromethoxy)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H17ClF2N4O2/c1-2-28-18-8-7-12(9-14(18)21)15-10-16(27-20(26-15)24-11-25-27)13-5-3-4-6-17(13)29-19(22)23/h3-11,16,19H,2H2,1H3,(H,24,25,26)

InChI Key

LBNXFUCQEXCYLU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC=CC=C4OC(F)F)Cl

Origin of Product

United States

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